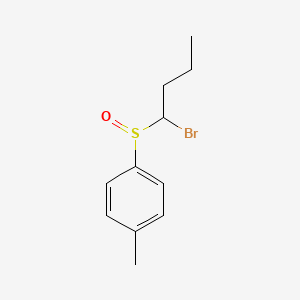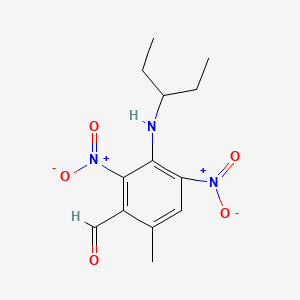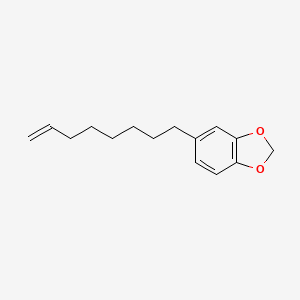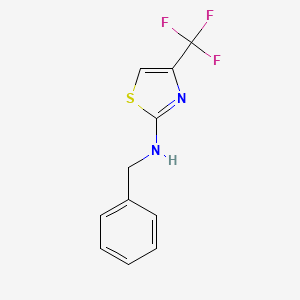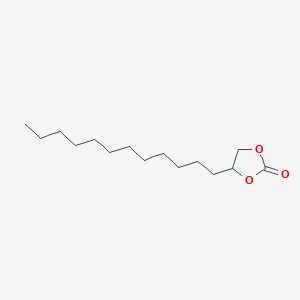
4-Dodecyl-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Dodecyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C₁₅H₂₈O₃ It is characterized by a dioxolane ring substituted with a dodecyl group
準備方法
Synthetic Routes and Reaction Conditions
4-Dodecyl-1,3-dioxolan-2-one can be synthesized through the reaction of dodecanol with ethylene carbonate under acidic or basic conditions. The reaction typically involves the formation of an intermediate dodecyl ethylene carbonate, which then cyclizes to form the desired dioxolanone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
4-Dodecyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the dioxolanone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecyl diol.
Substitution: Various substituted dioxolanones depending on the nucleophile used.
科学的研究の応用
4-Dodecyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.
類似化合物との比較
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: A smaller analog with a methyl group instead of a dodecyl chain.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-Vinyl-1,3-dioxolan-2-one: Features a vinyl group, allowing for polymerization reactions.
Uniqueness
4-Dodecyl-1,3-dioxolan-2-one is unique due to its long hydrophobic dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable complexes with various molecules also sets it apart from other dioxolanones.
特性
| 152463-27-9 | |
分子式 |
C15H28O3 |
分子量 |
256.38 g/mol |
IUPAC名 |
4-dodecyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-17-15(16)18-14/h14H,2-13H2,1H3 |
InChIキー |
FPDBQIXHAHEZPC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1COC(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


